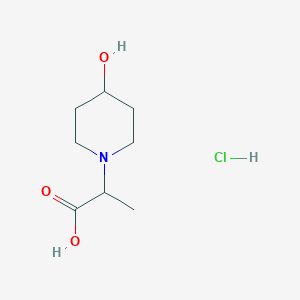

2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride

Beschreibung

2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a propanoic acid moiety linked via a nitrogen atom. This compound is of interest in pharmaceutical research due to its structural features, which may influence bioavailability, receptor binding, and metabolic stability.

Eigenschaften

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-6(8(11)12)9-4-2-7(10)3-5-9;/h6-7,10H,2-5H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSWZMTWEKSGNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC(CC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride typically involves the reaction of 4-hydroxypiperidine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of 4-hydroxypiperidine and 2-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Amidation via DCC Coupling

The carboxylic acid group undergoes amidation with primary/secondary amines using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This method is effective for synthesizing N-alkylpropanamides under mild conditions .

Reaction Conditions

| Reagent | Temperature | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| DCC/NHS, propylamine | 0°C → RT | Acetonitrile | 75–81 | |

| DCC/NHS, morpholine | 0°C → RT | Acetonitrile | 68–73 |

Key Data :

-

Reaction time: 14 hours (2 h at 0°C, 12 h at RT).

-

Byproduct: Dicyclohexylurea (removed via filtration and washing).

Hydrazide Formation

Reaction with hydrazine hydrate converts the carboxylic acid to a hydrazide derivative, a versatile intermediate for further functionalization .

Procedure

-

Reagents : Hydrazine hydrate (2 eq), ethanol (solvent).

-

Conditions : Reflux at 78°C for 10 hours.

Characterization :

-

¹H NMR (DMSO-d₆) : δ 2.62 (t, J = 6.0 Hz, 2H, CH₂CO), 3.45–3.51 (m, 2H, NH₂), 4.43 (t, J = 6.0 Hz, 2H, NCH₂) .

Optimized Protocol

| Component | Quantity | Role |

|---|---|---|

| KOH | 10 mmol | Base |

| NH₂OH·HCl | 10 mmol | Nucleophile |

| Ethanol | 30 mL | Solvent |

Outcome :

Cyclization to Oxadiazoles

The hydrazide intermediate reacts with carbon disulfide under basic conditions to form 1,3,4-oxadiazole-5-thiones .

General Protocol

| Parameter | Value |

|---|---|

| Reflux time | 5 hours |

| Solvent | Ethanol |

| Isothiocyanate | Phenyl, p-anisyl |

Comparative Reactivity of Functional Groups

The 4-hydroxypiperidine group influences reactivity through hydrogen bonding and steric effects:

| Functional Group | Reactivity Trend | Example Reaction |

|---|---|---|

| Carboxylic acid | High | Amidation, esterification |

| Hydroxypiperidine | Moderate | Salt formation, H-bonding |

Key Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound serves as a building block in the synthesis of novel pharmaceuticals. Its piperidine structure, characterized by the presence of a hydroxyl group, enhances its biological activity. Notably, derivatives of this compound have been shown to exhibit antimicrobial properties against drug-resistant strains of bacteria and fungi, particularly those categorized under the ESKAPE group and Candida species.

Neuropharmacology

Research indicates that 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride may interact with various neurotransmitter receptors, including metabotropic glutamate receptors. These interactions could lead to therapeutic applications in treating neurodegenerative diseases . The compound's potential as a positive allosteric modulator for these receptors highlights its significance in neuropharmacological research.

Cholesterol-Lowering Agents

In studies focusing on lipid metabolism, compounds similar to 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride have been explored for their ability to lower cholesterol levels. For instance, modifications of piperidine derivatives have demonstrated efficacy comparable to established fibrates, suggesting potential applications in managing dyslipidemia .

Electrolyte Additives

The compound has also been investigated for its use as an electrolyte additive in aqueous zinc-ion batteries. This application stems from its favorable physicochemical properties, which enhance the performance and stability of battery systems. The integration of such compounds can lead to advancements in energy storage technologies.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Group Analysis

- Hydroxyl vs.

- Aromatic Substitutions : The phenyl-substituted analog () exhibits greater lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

- Heterocyclic Replacements : Replacing piperidine with benzimidazole () introduces a fused aromatic system, likely altering binding kinetics and metabolic stability.

Biologische Aktivität

2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride, also known as 3-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interaction with neurotransmitter receptors, anticancer properties, and antioxidant activities.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C8H15ClN2O3

- Molecular Weight : 192.67 g/mol

This structure includes a hydroxypiperidine moiety which is significant for its biological activity.

Interaction with Neurotransmitter Receptors

Preliminary studies indicate that 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride may interact with various neurotransmitter receptors. These interactions could suggest potential applications in treating neurological disorders. However, detailed pharmacodynamic and pharmacokinetic studies are required to fully elucidate these effects.

Anticancer Properties

Recent research has highlighted the anticancer potential of compounds similar to 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride. For instance, derivatives have shown selective cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through various signaling pathways .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Apoptosis |

| Compound B | A549 | 10.0 | Cell Cycle Arrest |

| 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride | TBD | TBD | TBD |

The data suggests that structural modifications can enhance the anticancer efficacy of related compounds.

Antioxidant Activity

The antioxidant properties of 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride have been evaluated using assays such as DPPH radical scavenging and ferric ion reduction. Results indicate that certain derivatives exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage .

Study on Antioxidant Properties

A study conducted by researchers demonstrated that derivatives of 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride exhibited varying degrees of antioxidant activity. Compounds were tested against ascorbic acid as a control, showing promising results in reducing oxidative stress markers in vitro .

Anticancer Efficacy Analysis

In a comparative study involving various piperidine derivatives, 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride was shown to reduce cell viability significantly in cancer cell lines. The study highlighted the importance of specific structural features in enhancing anticancer efficacy, suggesting further exploration into its analogs for potential therapeutic applications .

Q & A

Basic: What are the key physicochemical properties of 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride, and how are they experimentally determined?

Answer:

Critical properties include:

- LogD (pH 7.4): -1.81 (indicating high hydrophilicity) .

- Acid dissociation constant (pKa): 1.55 (suggests protonation at physiological pH) .

- Polar Surface Area (PSA): 60.77 Ų (high polarity due to hydroxyl and carboxylic acid groups) .

- Solubility: Predominantly aqueous due to hydrochloride salt form; confirmed via reverse-phase HPLC (RP-HPLC) using mobile phases with buffered methanol/water mixtures (e.g., pH 4.6 sodium acetate buffer) .

Methodological Guidance:

- LogD Measurement: Use shake-flask method with octanol/water partitioning followed by UV-Vis or LC-MS quantification.

- pKa Determination: Employ potentiometric titration or capillary electrophoresis under varied pH conditions.

Advanced: How can synthesis routes be optimized to minimize impurities like N-oxide derivatives or unreacted intermediates?

Answer:

Common impurities include residual piperidine derivatives or oxidation byproducts (e.g., N-oxides). Strategies to mitigate these:

- Reaction Control: Use inert atmospheres (N₂/Ar) to prevent oxidation of the piperidine ring .

- Purification: Employ orthogonal techniques:

- In-Process Monitoring: Track intermediates via LC-MS or ¹H NMR to ensure complete ring closure and protonation .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., GPCRs or kinases) .

- Molecular Dynamics (MD): Simulate stability of ligand-receptor complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .

- QSAR Modeling: Correlate LogD and PSA with membrane permeability or bioavailability .

Example Workflow:

Generate 3D conformers of the compound.

Dock into target active sites using flexible side-chain algorithms.

Validate with free-energy perturbation (FEP) calculations.

Basic: How does hygroscopicity impact experimental reproducibility, and how can it be controlled?

Answer:

The hydrochloride salt’s hygroscopicity can alter molarity in solutions. Mitigation strategies:

- Storage: Keep in desiccators with silica gel or under vacuum .

- Handling: Use anhydrous solvents (e.g., DMF, DMSO) for reactions .

- Quantification: Pre-dry samples via lyophilization before gravimetric analysis .

Advanced: What methodologies resolve discrepancies in reported LogD values across studies?

Answer:

Discrepancies often arise from pH or solvent variations. Resolve via:

- Standardized Buffers: Use pH 7.4 phosphate-buffered saline (PBS) for consistency .

- Cross-Validation: Compare shake-flask results with chromatographic retention times (e.g., log k’ vs. LogD) .

- Computational Refinement: Apply COSMO-RS or ACD/Percepta models to adjust for solvent effects .

Basic: What are the implications of the compound’s chirality in pharmacological studies?

Answer:

The stereochemistry at the piperidine hydroxyl and propanoic acid groups affects target binding.

- Enantiomer Separation: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Activity Comparison: Test R/S enantiomers in vitro (e.g., enzyme inhibition assays) .

Table 1: Key Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 253.7 g/mol | ESI-MS | |

| LogD (pH 7.4) | -1.81 | Shake-flask/LC-MS | |

| H-Bond Acceptors/Donors | 4 / 2 | Computational Prediction | |

| Purity | ≥95% (HPLC-UV) | Gradient elution (C18) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.